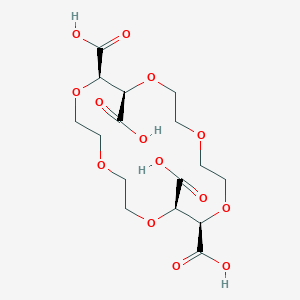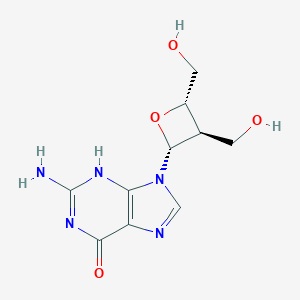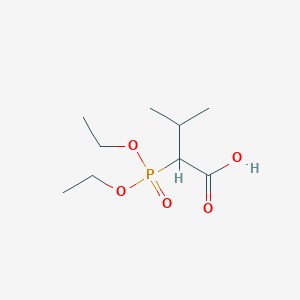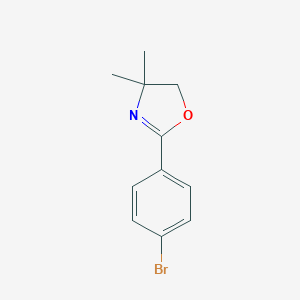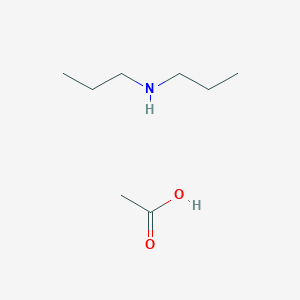
Dipropylamine acetate salt solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and application of amine acetate salts, including compounds similar to dipropylamine acetate salt solution, are significant in various chemical processes and synthesis reactions. These compounds often serve as intermediates in the synthesis of more complex molecules or as catalysts and reagents in organic reactions.
Synthesis Analysis
The synthesis of amine acetate salts typically involves the reaction of an amine with acetic acid or its derivatives. A specific example is the synthesis of polydiphenylamine, which can be electrochemically synthesized in nonaqueous media, indicating a method that might be analogous to synthesizing dipropylamine acetate salt solutions under similar conditions (Athawale, Deore, & Chabukswar, 1999).
Molecular Structure Analysis
The molecular structure of amine acetate salts is characterized by the presence of the amine group and the acetate ion. Detailed structural analysis would require specific studies, such as X-ray crystallography or NMR spectroscopy, to determine the exact configuration and bonding.
Chemical Reactions and Properties
Amine acetate salts undergo various chemical reactions, including protonation-deprotonation equilibria and reactions with other organic compounds. For example, the electrochemical polymerization of diphenylamine in acetonitrile involves the formation of radical cations, which then undergo coupling reactions (Yang & Bard, 1991).
Physical Properties Analysis
The physical properties of amine acetate salts, such as solubility, melting point, and conductivity, are influenced by their molecular structure. For instance, the electrochemical synthesis of polydiphenylamine reveals insights into the conductivity and morphological characteristics of the polymer, which could be similar for related amine acetate salts (Athawale, Deore, & Chabukswar, 1999).
Scientific Research Applications
Analytical Chemistry Applications
Dipropylamine has been used in the development of new methods for detecting and quantifying substances within biological samples. For instance, it served as an extraction solvent in a pH-assisted homogeneous liquid-liquid microextraction method for the GC-MS determination of methamphetamine in urine samples, leveraging its switchable hydrophilicity based on the pH of the aqueous solution (Siamak Kiani Shahvandi, M. H. Banitaba, & H. Ahmar, 2018). Similarly, it facilitated the electrochemical determination of nitrazepam, showcasing its utility in enhancing the efficiency of analytical methods (S. Shahraki, H. Ahmar, & M. Nejati-Yazdinejad, 2018).
Food Preservation and Safety
In the food industry, research has explored the use of sodium acetate solutions for extending the shelf life of perishable goods. For example, sodium acetate dip treatment combined with vacuum packaging significantly extended the shelf life of Pearlspot fish during chill storage, demonstrating the potential for organic salts in food preservation (S. Manju, L. Jose, T. Gopal, C. N. Ravishankar, & K. V. Lalitha, 2007). Additionally, the treatment of sliced salmon with salts of organic acids, including sodium acetate, was found to enhance the chemical quality and sensory attributes of the fish, thereby increasing its shelf life under refrigerated conditions (K. Sallam, 2007).
Environmental Applications
The properties of dipropylamine have also been harnessed in environmental science, particularly in the extraction and purification of non-steroidal anti-inflammatory drugs from water samples. A method combining dispersive micro-solid phase extraction and homogeneous liquid-liquid microextraction utilized dipropylamine due to its pH-triggered switchable hydrophilicity, demonstrating a green and efficient approach to monitoring environmental pollutants (X. Di, Xiaojun Zhao, & Xiaoli Guo, 2020).
Green Chemistry and Sustainable Processes
In the field of green chemistry, dipropylamine and its acetate salt have played roles in developing sustainable and environmentally friendly chemical processes. For instance, nitrogen-containing switchable solvents, including dipropylamine, were used to separate mixtures of hydrocarbons and their derivatives, highlighting the potential of recyclable green solvents in reducing process costs and environmental impact (Yunfeng Liu et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for Dipropylamine acetate salt solution are not available, it’s worth noting that aqueous salt solutions, in general, are utilized and encountered in wide-ranging technological applications and natural settings . Improved understanding of the effect of salts on the dynamic properties of such systems could be useful in formulating aqueous systems for applications including the manufacturing of advanced catalysts .
properties
IUPAC Name |
acetic acid;N-propylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMDHMCNGRIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585015 |
Source


|
| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, N-propyl-, acetate | |
CAS RN |
114389-69-4 |
Source


|
| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

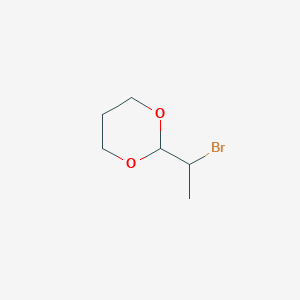

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
